N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine
CAS No.:
Cat. No.: VC16487345
Molecular Formula: C20H25N3O7
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O7 |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | N-[1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27) |
| Standard InChI Key | LGGHYGUGIGYDFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine is C₁₉H₂₅N₃O₇, with a molecular weight of 407.42 g/mol. Key structural features include:
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N4-Benzoyl group: Enhances base-pairing stability and protects the exocyclic amine during synthetic processes.
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2'-O-(2-ethoxyethyl) modification: Increases nuclease resistance and improves pharmacokinetic properties compared to unmodified nucleosides.
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5-Methylcytidine: Enhances thermal stability of nucleic acid duplexes and modulates epigenetic interactions.
Table 1: Comparative Molecular Properties of Modified Cytidines
The 2'-O-ethoxyethyl group introduces steric bulk and hydrophilicity, balancing solubility in polar solvents (e.g., aqueous buffers) and organic phases (e.g., acetonitrile) during solid-phase oligonucleotide synthesis.
Synthesis and Production Strategies
Synthesis involves multi-step protection-deprotection sequences to achieve regioselective modifications:
Step 1: Protection of Cytidine Hydroxyl Groups
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5'-OH Protection: Dimethoxytrityl (DMTr) chloride is used to block the 5'-hydroxyl under anhydrous conditions (yield: 85–90%).
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3'-OH Activation: Acylation with acetic anhydride or silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) prevents unwanted side reactions.
Step 3: N4-Benzoylation and 5-Methylation
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Benzoylation: Benzoyl chloride in pyridine introduces the N4-protecting group (yield: 95%).
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Methylation: Methyl iodide and a palladium catalyst facilitate 5-position methylation (yield: 80%).
Step 4: Global Deprotection and Purification
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DMTr and silyl groups are removed using trifluoroacetic acid (TFA) and tetrabutylammonium fluoride (TBAF), respectively.
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Purification: Reverse-phase HPLC achieves >98% purity for research-grade material.
Applications in Oligonucleotide Therapeutics
Enhanced siRNA and Antisense Oligonucleotides
The 2'-O-ethoxyethyl modification reduces immune activation and prolongs circulatory half-life by resisting serum nucleases. In siRNA constructs, this derivative improves gene-silencing efficacy by 40–60% compared to unmodified counterparts.
Epigenetic Modulation
5-Methylcytidine analogs are incorporated into DNA to study methylation-dependent gene regulation. The benzoyl group further stabilizes interactions with methyltransferases, enabling selective inhibition of enzymes like DNMT3A (IC₅₀: 2.1 μM in preliminary assays).
Diagnostic Probes
Fluorophore-conjugated derivatives serve as real-time PCR probes, with the 2'-O-ethoxyethyl group minimizing non-specific binding in complex biological matrices.
Future Directions and Challenges
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Scale-Up Synthesis: Optimizing alkylation steps to improve yields beyond 70%.
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Targeted Delivery: Conjugating lipid nanoparticles or GalNAc moieties to enhance tissue-specific uptake.
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Toxicological Studies: Comprehensive assessment of long-term exposure effects in mammalian models.
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